REACTION_CXSMILES
|
Br[C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:5]=2[N:6]=1.ClC1S[C:15]2[CH:21]=CC=C(Cl)[C:16]=2N=1.[OH-:23].[Na+].O>C(O)CC>[CH2:21]([O:23][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:5]=2[N:6]=1)[CH2:15][CH3:16] |f:2.3|
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC2=C(N1)C(=CC=C2)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1SC2=C(N1)C(=CC=C2)Cl
|
Name
|
|
Quantity
|
2.34 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
the alcohol was distilled azeotropically together with water
|
Type
|
EXTRACTION
|
Details
|
The resulting oily substance was extracted with chloroform
|
Type
|
WASH
|
Details
|
the chloroform layer was washed with water
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)OC=1SC2=C(N1)C(=CC=C2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.12 g | |
YIELD: PERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |